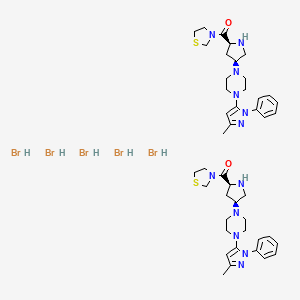
Xanthinol
Descripción general
Descripción
. Se utiliza principalmente como vasodilatador y se encuentra en suplementos dietéticos. El xantinol es conocido por su capacidad para aumentar el metabolismo de la glucosa y la producción de energía dentro de las células . Se ha utilizado para mejorar los trastornos cerebrovasculares y vasculares periféricos, así como las hiperlipidemias .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El xantinol puede sintetizarse a partir de 2-metilaminoetanol y 1H-purina-2,6-diona, 7-(3-cloro-2-hidroxipropil)-3,7-dihidro-1,3-dimetil-, (+)- . La reacción generalmente ocurre en isopropanol a 120 °C durante 24 horas .
Métodos de producción industrial: La producción industrial de xantinol nicotinato implica calentar agua para inyección, introducir gas nitrógeno, enfriar y luego agregar xantinol nicotinato y cloruro de sodio para preparar una inyección . Este método asegura la estabilidad y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: El xantinol experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución .
Reactivos y condiciones comunes:
Oxidación: El xantinol puede oxidarse utilizando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como haluros o aminas en condiciones básicas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El xantinol tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El xantinol ejerce sus efectos aumentando el metabolismo de la glucosa y la producción de energía dentro de las células . El ion xantinol cargado positivamente ayuda a transportar el ácido nicotínico hacia la célula, donde influye en el metabolismo celular a través de los nucleótidos NAD y NADP . El ácido nicotínico actúa como coenzima para las proteínas involucradas en la respiración tisular, lo que lleva a una mayor producción de ATP y una mejor oxigenación de los tejidos .
Compuestos similares:
Cafeína (1,3,7-trimetilxantina): Contiene grupos metilo en las posiciones 1, 3 y 7.
Teobromina (3,7-dimetilxantina): Contiene grupos metilo en las posiciones 3 y 7.
Teofilina: Un derivado de la xantina utilizado como broncodilatador.
Singularidad del xantinol: El xantinol es único debido a sus potentes efectos vasodilatadores y su capacidad para mejorar el metabolismo de la glucosa y la producción de energía dentro de las células . A diferencia de otros derivados de la xantina, el xantinol se utiliza específicamente para mejorar el flujo sanguíneo y tratar los trastornos vasculares .
Comparación Con Compuestos Similares
Caffeine (1,3,7-trimethylxanthine): Contains methyl groups at positions 1, 3, and 7.
Theobromine (3,7-dimethylxanthine): Contains methyl groups at positions 3 and 7.
Theophylline: A xanthine derivative used as a bronchodilator.
Uniqueness of Xanthinol: this compound is unique due to its potent vasodilatory effects and ability to enhance glucose metabolism and energy production within cells . Unlike other xanthine derivatives, this compound is specifically used to improve blood flow and treat vascular disorders .
Propiedades
IUPAC Name |
7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O4/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2/h8-9,19-20H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFGXPJYDCSWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048255 | |
| Record name | Xanthinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Xanthinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The positively charged xanthinol ion is thought to help the transportation of the nicotinic acid into the cell since the later cannot freely diffuse through the cell membrane. The mechanism of action is thought to be related to present influence in the cell metabolism through the nucleotides NAD and NADP. Also, the nicotinic acid is a coenzyme for a lot of proteins involved in tissue respiration (Embden-Meyerhof and citrate cycle). The effect of xanthinol nicotinate causes an increase in glucose metabolism and energy gain. | |
| Record name | Xanthinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2530-97-4 | |
| Record name | Xanthinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Xanthinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANTHINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN1B5910V2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
179-180 ºC | |
| Record name | Xanthinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate](/img/structure/B1682211.png)









